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Compound of Interest

Compound Name: (R)-OP-1074

Cat. No.: B15544502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) designed to

antagonize and degrade the estrogen receptor (ER), a key driver in hormone receptor-positive

breast cancer. This guide provides a comparative overview of the cross-reactivity of (R)-OP-
1074 with other receptors, offering insights into its selectivity profile. While comprehensive

proprietary screening data for (R)-OP-1074 is not publicly available, this document outlines the

typical selectivity assessment for a compound of this class and presents a representative

profile based on the expected behavior of a highly selective SERD.

Introduction to (R)-OP-1074
(R)-OP-1074 is a pure antiestrogen that targets both Estrogen Receptor alpha (ERα) and

Estrogen Receptor beta (ERβ).[1] It functions by binding to the ligand-binding domain of the

estrogen receptor, leading to a conformational change that disrupts its normal function and

promotes its degradation.[2] Specifically, it has been shown to inhibit 17β-estradiol (E2)-

stimulated transcription with IC50 values of 1.6 nM for ERα and 3.2 nM for ERβ.[1] A high

degree of selectivity is a critical attribute for any therapeutic agent, as off-target interactions can

lead to undesirable side effects.

Cross-Reactivity Data
To ensure a therapeutic candidate has a favorable safety profile, it is standard practice to

screen it against a broad panel of receptors, ion channels, transporters, and enzymes. The
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following table represents a hypothetical but typical outcome for a highly selective compound

like (R)-OP-1074 when tested against a panel of common off-target receptors. The data is

presented as the percentage of inhibition at a high concentration (e.g., 10 µM) of the

compound. Significant off-target activity is generally considered to be >50% inhibition at 10 µM.

Table 1: Representative Cross-Reactivity Profile of (R)-OP-1074 Against a Panel of Selected

Receptors
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Receptor Family Target Ligand
(R)-OP-1074 %
Inhibition @ 10 µM

Estrogen Receptors ERα [3H]-Estradiol >95%

ERβ [3H]-Estradiol >95%

Adrenergic Receptors α1A [3H]-Prazosin <10%

α2A [3H]-Rauwolscine <5%

β1 [3H]-CGP-12177 <5%

β2 [3H]-ICI-118,551 <10%

Dopamine Receptors D1 [3H]-SCH-23390 <5%

D2 [3H]-Spiperone <15%

Serotonin Receptors 5-HT1A [3H]-8-OH-DPAT <10%

5-HT2A [3H]-Ketanserin <5%

Histamine Receptors H1 [3H]-Pyrilamine <5%

Muscarinic Receptors M1 [3H]-Pirenzepine <10%

Opioid Receptors µ (mu) [3H]-DAMGO <5%

δ (delta) [3H]-Naltrindole <5%

κ (kappa) [3H]-U-69593 <5%

Nuclear Receptors Progesterone (PR) [3H]-Mifepristone <20%

Androgen (AR) [3H]-Mibolerone <15%

Glucocorticoid (GR) [3H]-Dexamethasone <10%

This data is representative and intended for illustrative purposes. Actual screening results may

vary.
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The data presented above would be generated using a competitive radioligand binding assay.

This technique measures the ability of a test compound to displace a known radiolabeled

ligand from its receptor.

Detailed Protocol: Competitive Radioligand Binding
Assay for Receptor Cross-Reactivity Screening
1. Objective: To determine the binding affinity of (R)-OP-1074 to a panel of off-target receptors

by measuring its ability to compete with a specific high-affinity radioligand for binding to the

target receptor.

2. Materials:

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor of

interest.

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for

the target receptor. The concentration used is typically at or below its dissociation constant

(Kd).

Test Compound: (R)-OP-1074, dissolved in a suitable solvent (e.g., DMSO) and serially

diluted to a range of concentrations.

Non-Specific Binding Control: A high concentration of a known, unlabeled ligand for the

target receptor to determine the amount of non-specific binding.

Binding Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., 50

mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated

with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the

radioligand.

Scintillation Counter and Scintillation Fluid: For quantifying the radioactivity retained on the

filters.

3. Procedure:
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Plate Preparation: Assays are typically performed in a 96-well plate format.

Assay Mixture Preparation: For each well, the following are added in order:

Binding buffer.

A fixed concentration of the radioligand.

Varying concentrations of the test compound ((R)-OP-1074) or the non-specific binding

control or buffer (for total binding).

The receptor source is added last to initiate the binding reaction.

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C)

for a predetermined time to allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration of the assay mixture through the

glass fiber filters using the cell harvester. The filters trap the receptor-bound radioligand.

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any

unbound radioligand.

Radioactivity Measurement: The filters are dried, and scintillation fluid is added. The

radioactivity on each filter is then measured using a scintillation counter.

4. Data Analysis:

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific

binding (counts in the presence of a high concentration of unlabeled ligand) from the total

binding (counts in the absence of competing ligand).

Inhibition Curve Generation: The percentage of specific binding at each concentration of (R)-
OP-1074 is plotted against the logarithm of the compound concentration.

IC50 Determination: A non-linear regression analysis is used to fit a sigmoidal dose-

response curve to the data and determine the IC50 value (the concentration of (R)-OP-1074
that inhibits 50% of the specific binding of the radioligand).
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Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Caption: Mechanism of (R)-OP-1074 action on the estrogen receptor signaling pathway.
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Caption: Workflow for assessing receptor cross-reactivity using a radioligand binding assay.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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